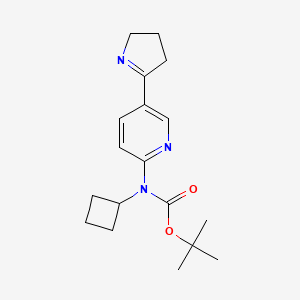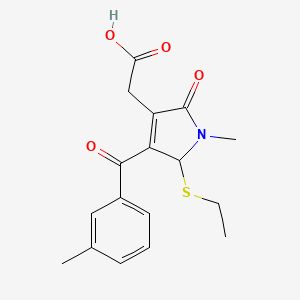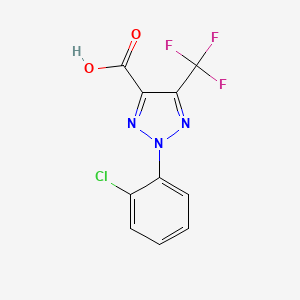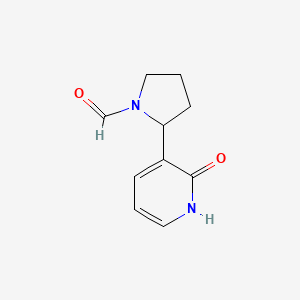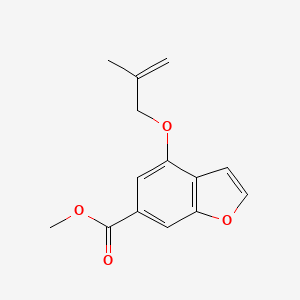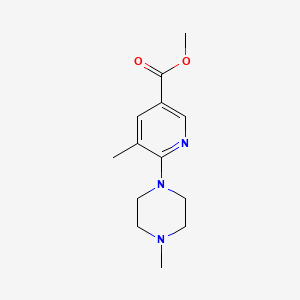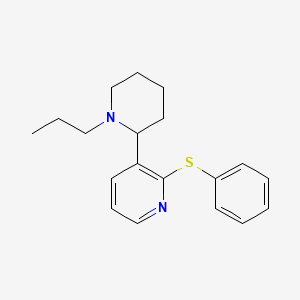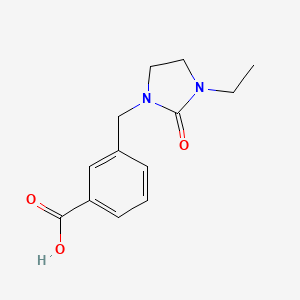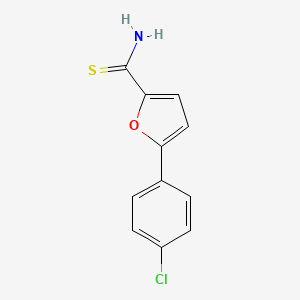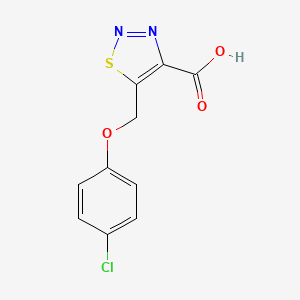
5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a carboxylic acid functional group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor in metal protection .
Mechanism of Action
The mechanism of action of 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions. The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor .
Comparison with Similar Compounds
- 5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol
- 5-((4-Chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
Comparison:
- 5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring. It has been studied for its antibacterial and enzyme inhibitory activities .
- 5-((4-Chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol: Contains a triazole ring and is known for its corrosion inhibition properties .
- 2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a phenoxyacetic acid structure. It acts as a selective hormone herbicide, disrupting plant growth .
The unique combination of the thiadiazole ring and the chlorophenoxy group in 5-((4-Chlorophenoxy)methyl)-1,2,3-thiadiazole-4-carboxylic acid contributes to its distinct chemical properties and diverse applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C10H7ClN2O3S |
|---|---|
Molecular Weight |
270.69 g/mol |
IUPAC Name |
5-[(4-chlorophenoxy)methyl]thiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3S/c11-6-1-3-7(4-2-6)16-5-8-9(10(14)15)12-13-17-8/h1-4H,5H2,(H,14,15) |
InChI Key |
AKADRLOZLXJWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=C(N=NS2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
